molecular formula C12H13NO4 B8512192 Ethyl 2-isonicotinoyl-3-oxobutanoate

Ethyl 2-isonicotinoyl-3-oxobutanoate

Cat. No.: B8512192
M. Wt: 235.24 g/mol
InChI Key: UREKUPPBQRSXTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-isonicotinoyl-3-oxobutanoate is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

ethyl 3-oxo-2-(pyridine-4-carbonyl)butanoate

InChI

InChI=1S/C12H13NO4/c1-3-17-12(16)10(8(2)14)11(15)9-4-6-13-7-5-9/h4-7,10H,3H2,1-2H3

InChI Key

UREKUPPBQRSXTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)C(=O)C1=CC=NC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

8 g (61.5 mmol) of ethyl acetoacetate were dissolved in 280 ml of CH2Cl2, the solution was cooled at 0° C. and successively were added 6.00 g (63.3 mmol) of anhydrous magnesium chloride, 10 ml (124 mmol) of pyridine and 13.4 g (94.73 mmol) of isonicotinoyl chloride. The yellow suspension was stirred 1 h under ice cooling and 18 h at room temperature. The reaction mixture was poured into crashed ice and extracted twice with CH2Cl2. The organic phases were washed with brine, dried over magnesium sulfate, and evaporated. The residue was purified by column chromatography (n-heptane:EtOAc 1:4) to afford the title compound as light yellow oil (6.75 g, 47%). MS: 236.0 (MH+).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
13.4 g
Type
reactant
Reaction Step Two
Yield
47%

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